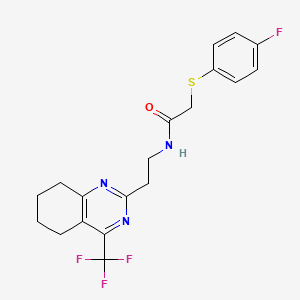

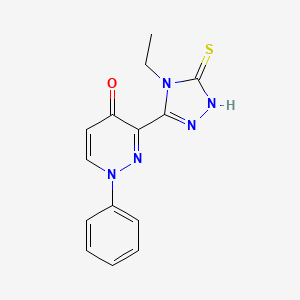

![molecular formula C19H14BrClN2OS2 B2548946 3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687567-69-7](/img/structure/B2548946.png)

3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a heterocyclic compound that belongs to the class of thienopyrimidinones. This class of compounds is known for its diverse pharmacological activities and is often explored for its potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of thienopyrimidinone derivatives typically involves multi-step reactions that may include the formation of intermediates such as chlorophenyl compounds and the use of catalytic amounts of bases. For example, the synthesis of 2-substituted thienopyrimidinones can be achieved through an aza-Wittig reaction, where phosphoranylideneamino derivatives react with isocyanates to give carbodiimide derivatives, which are then treated with amines or phenols to yield the final compounds .

Molecular Structure Analysis

The molecular structure of thienopyrimidinone derivatives can be confirmed through techniques such as X-ray crystallography. For instance, the structure of a related compound, 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one, was confirmed by X-ray analysis . This provides a clear understanding of the molecular geometry and the arrangement of substituents around the thienopyrimidinone core.

Chemical Reactions Analysis

Thienopyrimidinones can undergo various chemical reactions depending on the functional groups present in the molecule. For example, the presence of halogen substituents, such as bromine or chlorine, can make the compound a suitable intermediate for further chemical transformations, which can be utilized in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinone derivatives can be studied using spectroscopic methods such as FT-IR and FT-Raman. These techniques allow for the investigation of vibrational modes and the identification of functional groups. Computational methods like density functional theory (DFT) can be used to predict properties such as stability, charge distribution, and nonlinear optical behavior. For instance, a related compound's negative charge was found to be concentrated on the cyano group, while the positive regions were located over the phenyl and pyrimidine rings . Molecular docking studies can also suggest potential biological activities, such as inhibitory activity against specific proteins, indicating the compound's potential as a chemotherapeutic agent .

科学的研究の応用

Antimicrobial and Antifungal Additives

The compound has been evaluated for its potential as an antimicrobial additive. In a study exploring the antimicrobial effects of pyrimidine derivatives when incorporated into polyurethane varnish and printing ink paste, it was found that these compounds exhibit significant antimicrobial activity against various microbial strains. This application suggests the compound's potential in enhancing the antimicrobial properties of surface coatings and inks, thereby contributing to the development of materials with improved resistance to microbial growth (El‐Wahab et al., 2015).

Dual Inhibitors for Cancer Therapy

Another significant application of this compound class is in cancer therapy, specifically as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them targets for anticancer drugs. A study highlighted the synthesis of analogues with potent dual inhibitory activity against human TS and DHFR, indicating the potential of such compounds in developing new cancer treatments (Gangjee et al., 2008).

Antitumor Activity

The compound's derivatives have also shown promising antitumor activities. A range of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives demonstrated potent anticancer activity comparable to doxorubicin on several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests the compound's utility in developing new antitumor agents (Hafez & El-Gazzar, 2017).

特性

IUPAC Name |

3-(4-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrClN2OS2/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-3-1-2-4-15(12)21/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDNMFXYLRNZPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

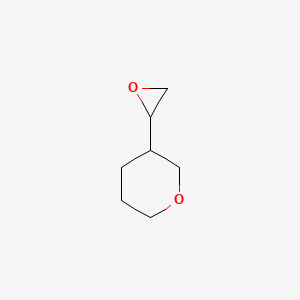

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)

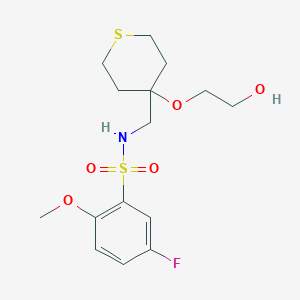

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid](/img/structure/B2548866.png)

![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)

![2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)

![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)

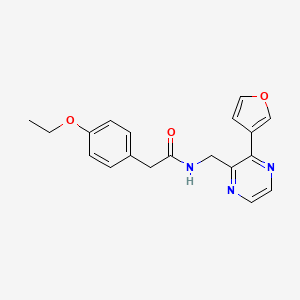

![2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2548885.png)